LL-37 FK-13

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

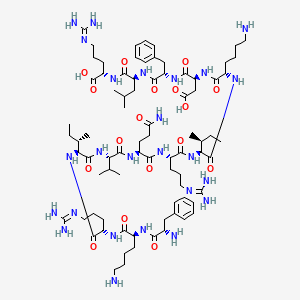

The compound LL-37 FK-13 is a peptide composed of a sequence of amino acids Each amino acid in this sequence plays a crucial role in the structure and function of the peptide

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of LL-37 FK-13 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.

化学反应分析

Types of Reactions

LL-37 FK-13: can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acids like methionine or cysteine if present.

Reduction: Disulfide bonds, if any, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis techniques.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiols.

科学研究应用

LL-37 and its derivative FK-13 have notable applications in antimicrobial and anti-inflammatory treatments, particularly in combating antibiotic-resistant bacteria and orthopedic infections .

Scientific Research Applications of LL-37 and FK-13

Antimicrobial Activity:

- LL-37, a human-derived antimicrobial peptide (AMP), exhibits potent antimicrobial and anti-inflammatory activities .

- FK-13, a short α-helical AMP derived from LL-37 (residues 17-29), is identified as the region responsible for LL-37's antimicrobial activity .

- FK-13 analogs, such as FK-13-a1 and FK-13-a7, demonstrate more potent antimicrobial activity against antibiotic-resistant bacteria, including MRSA, MDRPA, and VREF, compared to LL-37 .

- These analogs kill microbial cells by permeabilizing the cell membrane and damaging membrane integrity .

- LL-37 (17-29) can self-assemble into a protein fibril of densely packed helices. The surface of the fibril encompasses alternating hydrophobic and positively charged zigzagged belts, which likely underlie interactions with and subsequent disruption of negatively charged lipid bilayers, such as bacterial membranes .

Anti-biofilm Activity:

- FK-13 analogs, specifically FK-13-a1 and FK-13-a7, are more effective anti-biofilm agents against MDRPA than LL-37 .

- FK-16 and GF-17 effectively remove biofilms, particularly against S. epidermidis .

Synergistic Effects:

- FK-13-a1 and FK-13-a7 exhibit greater synergistic effects with chloramphenicol against MRSA and MDRPA .

- However, LL-37-derived AMPs did not show synergistic effects with antibiotics in another study .

Cell Selectivity and Toxicity:

- FK-13 analogs are designed to improve cell selectivity and reduce toxicity compared to LL-37 .

- FK-13-a1 and FK-13-a7 have a higher therapeutic index (a measure of cell selectivity) than LL-37 .

- Cytotoxicity tests showed no toxicity at concentrations below 75 µg/mL for GF-17 and 150 µg/mL for FK-16 .

- Hemolytic activity was below 1% at 18.75 µg/mL for GF-17 and 75 µg/mL for FK-16 .

Anti-inflammatory Activity:

Applications in Orthopedics:

- LL-37-derived AMPs, including FK-16 and GF-17, are being explored for targeted treatments against orthopedic infections, especially those involving biofilms .

- Incorporating these AMPs into surgical materials like hydrogels and cements could enhance infection control in orthopedic procedures .

Other potential applications:

- LL-37 has demonstrated antiviral activity against influenza A virus (IAV) strains in vitro and in vivo .

- LL-37 might promote or inhibit tumor progression, playing a complex role in the regulation of different human cancers .

Data Table of LL-37 Derived Peptides

| Peptide | Sequence Origin | Antimicrobial Activity | Cell Selectivity | Anti-biofilm Activity | Synergistic Effect |

|---|---|---|---|---|---|

| LL-37 | Native human cathelicidin | Broad spectrum | Lower | Moderate | Some |

| FK-13 | Residues 17-29 of LL-37 | Potent against resistant bacteria | Improved | Effective | Yes, with chloramphenicol |

| FK-13-a1/a7 | Analog of FK-13 | More potent than LL-37 | Higher | Greater against MDRPA | Greater with chloramphenicol |

| FK-16 | Residues 17-32 of LL-37 | Strong bactericidal activity | N/A | Effective against S. epidermidis | No |

| GF-17 | N-glycinated variant of FK-16 | Strong bactericidal activity | N/A | Effective against S. epidermidis | No |

Case Studies

While the search results do not provide explicit, well-documented case studies, they do allude to potential applications and research directions:

- Orthopedic Infections: The study suggests incorporating LL-37-derived AMPs like FK-16 and GF-17 into surgical materials to combat bacterial infections common in open fractures and prosthetic joints .

- Antimicrobial Resistance: The enhanced activity of FK-13 analogs against antibiotic-resistant strains (MRSA, MDRPA, VREF) indicates their potential use in settings where conventional antibiotics fail .

- Biofilm-Related Infections: The effectiveness of FK-13 analogs and FK-16/GF-17 against biofilms suggests their utility in treating chronic infections associated with biofilm formation .

作用机制

The mechanism of action of LL-37 FK-13 involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing various signaling pathways. The exact mechanism depends on the context of its use and the biological system involved.

相似化合物的比较

Similar Compounds

- H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH

- Leu-Leu-Gly-Asp-Phe-Phe-Arg-Lys-Ser-Lys-Glu-Lys-Ile-Gly-Lys-Glu-Phe-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg-OH

Uniqueness

LL-37 FK-13: is unique due to its specific sequence of amino acids, which determines its structure and function. The presence of particular residues like arginine and lysine can influence its binding properties and biological activity.

属性

生物活性 |

Antibacterial, Anticancer |

|---|---|

序列 |

FKRIVQRIKDFLR |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。